molecular formula C12H17FN2O B137588 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine CAS No. 112914-13-3

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Cat. No. B137588
M. Wt: 224.27 g/mol
InChI Key: JHSPPBBJOLKJDH-UHFFFAOYSA-N
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Patent
US07101882B2

Procedure details

Intermediate 21 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 4-fluorobenzyl chloride, followed by deprotection to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1Cl)[CH2:5][N:6]1[CH2:11][CH2:10][O:9][CH:8]([CH2:12][NH2:13])[CH2:7]1.[F:18]C(F)(F)C(NCC1OCCNC1)=O.FC1C=CC(CCl)=CC=1>>[F:18][C:16]1[CH:15]=[CH:14][C:4]([CH2:5][N:6]2[CH2:11][CH2:10][O:9][CH:8]([CH2:12][NH2:13])[CH2:7]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN2CC(OCC2)CN)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NCC1CNCCO1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2CC(OCC2)CN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.